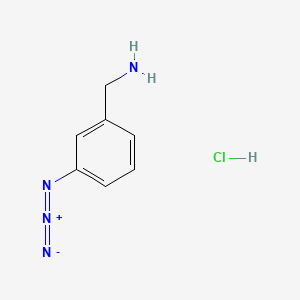
1-(3-Azidophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Azidophenyl)methanamine hydrochloride is an organic compound that belongs to the class of azides. It is characterized by the presence of an azido group (-N₃) attached to a phenyl ring, which is further connected to a methanamine group. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azidophenyl)methanamine hydrochloride typically involves the following steps:
Nucleophilic Substitution: The starting material, 3-nitrobenzylamine, undergoes a nucleophilic substitution reaction with sodium azide (NaN₃) to form 3-azidobenzylamine.
Reduction: The nitro group in 3-nitrobenzylamine is reduced to an amine group using a reducing agent such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Hydrochloride Formation: The resulting 1-(3-Azidophenyl)methanamine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for high-volume production.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Azidophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenylmethanamines.
Scientific Research Applications
1-(3-Azidophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of azide-alkyne cycloaddition reactions (click chemistry).
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Azidophenyl)methanamine hydrochloride involves its ability to participate in azide-alkyne cycloaddition reactions. This reaction is highly specific and efficient, making it useful in various applications. The azido group acts as a reactive site, allowing the compound to form stable triazole rings with alkynes. This property is exploited in click chemistry, where the compound is used to label and track biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (4-Azidophenyl)methanamine hydrochloride
- (2-Azidophenyl)methanamine hydrochloride
- 1-Azido-3-phenylpropane
Uniqueness
1-(3-Azidophenyl)methanamine hydrochloride is unique due to the position of the azido group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and applications, making it a valuable compound in research and industry.
Properties
CAS No. |
2866307-31-3 |
|---|---|
Molecular Formula |
C7H9ClN4 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(3-azidophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-5-6-2-1-3-7(4-6)10-11-9;/h1-4H,5,8H2;1H |
InChI Key |
SDGSCMUPGVIDEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13458884.png)
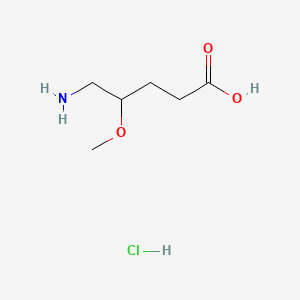
![rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride](/img/structure/B13458888.png)
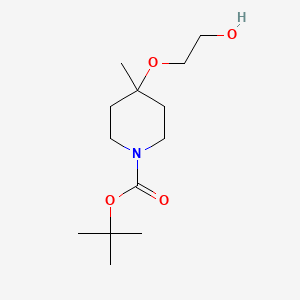
![4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B13458899.png)
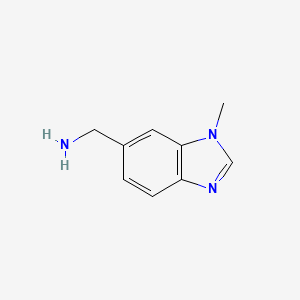
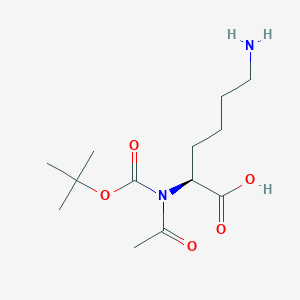
![4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B13458916.png)
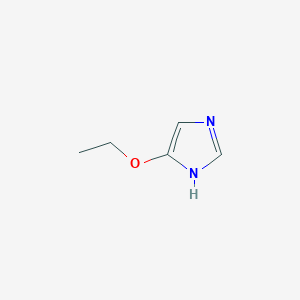
![tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate](/img/structure/B13458933.png)
amine hydrochloride](/img/structure/B13458935.png)
![[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458951.png)
![6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458956.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
